molecular formula C6H10N2OS B13052927 (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

(3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Cat. No.: B13052927
M. Wt: 158.22 g/mol
InChI Key: MLEQXZUBJLXZKM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL is an organic compound that features a thiazole ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL typically involves the reaction of a thiazole derivative with an appropriate amino alcohol. One common method involves the use of thiazole-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with ®-3-amino-1-propanol under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (3R)-3-(1,3-thiazol-2-YL)propan-1-one.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL: Unique due to its specific stereochemistry and functional groups.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Amino alcohols: Compounds with similar amino and hydroxyl groups but different ring structures.

Uniqueness

This compound is unique due to its combination of a thiazole ring, an amino group, and a hydroxyl group, which confer specific chemical and biological properties. Its stereochemistry also plays a crucial role in its interactions and reactivity.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C6H10N2OS/c7-5(1-3-9)6-8-2-4-10-6/h2,4-5,9H,1,3,7H2/t5-/m1/s1

InChI Key

MLEQXZUBJLXZKM-RXMQYKEDSA-N

Isomeric SMILES

C1=CSC(=N1)[C@@H](CCO)N

Canonical SMILES

C1=CSC(=N1)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.